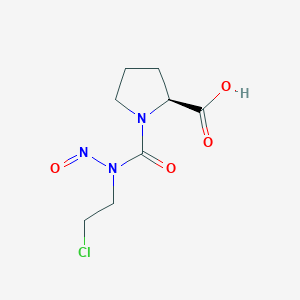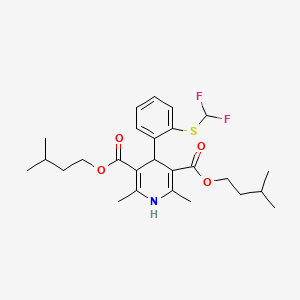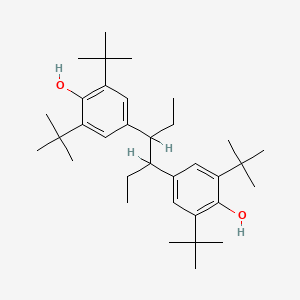![molecular formula C18H22O4 B12777732 4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol CAS No. 103185-28-0](/img/structure/B12777732.png)
4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nordihydroguaiaretic Acid . It is a naturally occurring antioxidant found in the resin of the creosote bush. This compound has been studied for its various biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Nordihydroguaiaretic Acid can be synthesized through several methods. One common synthetic route involves the oxidative coupling of catechol derivatives. The reaction typically requires a catalyst such as copper or iron salts and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, Nordihydroguaiaretic Acid is often extracted from the creosote bush. The extraction process involves solvent extraction followed by purification steps such as crystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
Nordihydroguaiaretic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Nordihydroguaiaretic Acid has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used as a preservative in food and cosmetic products due to its antioxidant properties.
作用机制
Nordihydroguaiaretic Acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits enzymes involved in the metabolism of arachidonic acid, such as lipoxygenase and cyclooxygenase, which play a role in inflammation and other cellular processes.
相似化合物的比较
Similar Compounds
Gallic Acid: Another naturally occurring antioxidant with similar phenolic properties.
Catechol: A precursor in the synthesis of Nordihydroguaiaretic Acid and other related compounds.
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
Nordihydroguaiaretic Acid is unique due to its dual role as both an antioxidant and an enzyme inhibitor. This dual functionality makes it a valuable compound for research and therapeutic applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
103185-28-0 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
4-[(2S,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12-/m0/s1 |
InChI 键 |
HCZKYJDFEPMADG-RYUDHWBXSA-N |
手性 SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O |
规范 SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


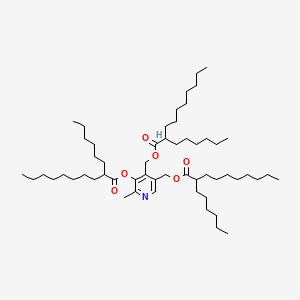
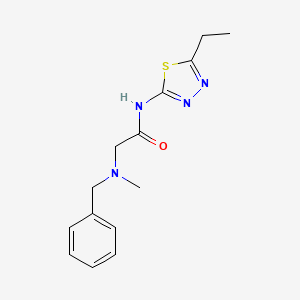
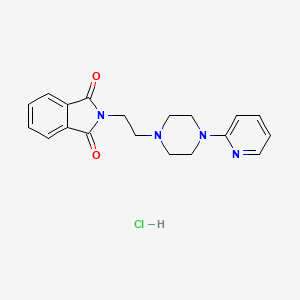
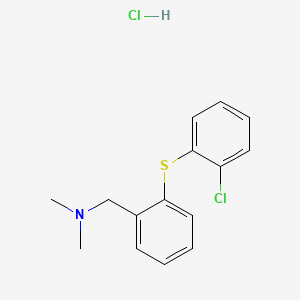
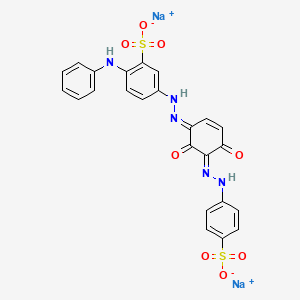
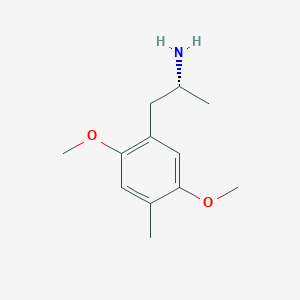


![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
